1-[(4-chlorophenyl)methyl]-3-(5-hydroxy-3-phenylpentyl)urea
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Overview
Description
1-[(4-chlorophenyl)methyl]-3-(5-hydroxy-3-phenylpentyl)urea is an organic compound that features a urea functional group. Compounds with urea groups are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-chlorophenyl)methyl]-3-(5-hydroxy-3-phenylpentyl)urea typically involves the reaction of 4-chlorobenzylamine with 5-hydroxy-3-phenylpentyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
For industrial-scale production, the synthesis might involve more efficient and scalable methods such as continuous flow chemistry. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[(4-chlorophenyl)methyl]-3-(5-hydroxy-3-phenylpentyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using reagents like PCC (Pyridinium chlorochromate).
Reduction: The urea group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom on the benzyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide)
Reduction: LiAlH4, NaBH4 (Sodium borohydride)
Substitution: Nucleophiles like amines, thiols, and alcohols
Major Products Formed
Oxidation: Formation of a ketone or aldehyde
Reduction: Formation of an amine
Substitution: Formation of substituted benzyl derivatives
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-[(4-chlorophenyl)methyl]-3-(5-hydroxy-3-phenylpentyl)urea depends on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The urea group can form hydrogen bonds with target proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorobenzyl)-3-(5-hydroxy-3-phenylpentyl)thiourea: Similar structure but with a thiourea group instead of a urea group.
1-(4-Chlorobenzyl)-3-(5-hydroxy-3-phenylpentyl)carbamate: Similar structure but with a carbamate group instead of a urea group.
Uniqueness
1-[(4-chlorophenyl)methyl]-3-(5-hydroxy-3-phenylpentyl)urea is unique due to the presence of both a hydroxyl group and a urea group, which can lead to specific interactions and properties not observed in similar compounds. The presence of the chlorine atom on the benzyl group can also influence its reactivity and biological activity.
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-(5-hydroxy-3-phenylpentyl)urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O2/c20-18-8-6-15(7-9-18)14-22-19(24)21-12-10-17(11-13-23)16-4-2-1-3-5-16/h1-9,17,23H,10-14H2,(H2,21,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHEUVLLEDITHCR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNC(=O)NCC2=CC=C(C=C2)Cl)CCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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